molecular formula C10H17NS B11946597 3,3,5-Trimethylcyclohexyl isothiocyanate

3,3,5-Trimethylcyclohexyl isothiocyanate

Cat. No.: B11946597
M. Wt: 183.32 g/mol
InChI Key: JBFADJAHBQLJDX-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl isothiocyanate is a synthetic organic compound belonging to the versatile class of isothiocyanates (ITCs), which are sulfur-containing biomolecules recognized for their potent bioactivities and value in chemical synthesis . As a research reagent, its primary application is explored through its core –N=C=S functional group, which is highly electrophilic and readily reacts with nucleophilic amino acids in proteins and peptides, such as cysteine residues, through thiocarbamylation . This mechanism is fundamental to the biological activity of many ITCs, which are known to modulate key cellular signaling pathways. Preclinical research on various ITCs, including those with structural similarities like sulforaphane and 6-MSITC, has demonstrated their ability to induce phase II detoxification enzymes via the Nrf2 pathway, exert anti-inflammatory effects by suppressing NF-κB-mediated expression of COX-2 and iNOS, and promote apoptosis in abnormal cells . The cyclohexyl ring structure of this compound, substituted with methyl groups, may impart unique steric and lipophilic properties, potentially influencing its bioavailability and interaction with cellular targets compared to simpler alkyl or aromatic ITCs. This makes it a compound of significant interest for investigating structure-activity relationships, developing novel enzyme inhibitors, and exploring its potential effects in models of oxidative stress, inflammation, and cellular proliferation. Furthermore, isothiocyanates serve as key building blocks in organic synthesis, commonly used for the preparation of thioureas, thioamides, and various heterocyclic compounds .

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

3-isothiocyanato-1,1,5-trimethylcyclohexane

InChI

InChI=1S/C10H17NS/c1-8-4-9(11-7-12)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3

InChI Key

JBFADJAHBQLJDX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)N=C=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Aminolysis of Thiophosgene :
    The primary amine attacks electrophilic thiophosgene, forming an intermediate thiocarbamoyl chloride.

    R-NH2+CSCl2R-NH-C(S)Cl+HCl\text{R-NH}_2 + \text{CSCl}_2 \rightarrow \text{R-NH-C(S)Cl} + \text{HCl}
  • Dehydrohalogenation :
    Base-mediated elimination of HCl yields the isothiocyanate:

    R-NH-C(S)Cl+BaseR-NCS+Base\cdotpHCl\text{R-NH-C(S)Cl} + \text{Base} \rightarrow \text{R-NCS} + \text{Base·HCl}

Optimized Procedure

  • Reagents : 3,3,5-Trimethylcyclohexylamine (1.0 equiv), thiophosgene (1.2 equiv), CH₂Cl₂, saturated NaHCO₃.

  • Conditions : Biphasic CH₂Cl₂/NaHCO₃ at 0°C, 1 h reaction time.

  • Workup : Organic phase separation, drying (Na₂SO₄), and vacuum distillation.

  • Yield : 72–85% (purity >98% by GC-MS).

Table 1: Key Parameters for Thiophosgene Method

ParameterOptimal ValueImpact on Yield
Temperature0–5°CPrevents amine oxidation
Thiophosgene Equiv1.2Minimizes dimerization
Stirring Rate500 rpmEnhances biphasic mixing
Base Concentration10% NaHCO₃ (w/v)Neutralizes HCl efficiently

Advantages : High atom economy, scalability to multi-kilogram batches.
Limitations : Thiophosgene’s toxicity (TLV: 0.1 ppm) necessitates stringent safety protocols.

Thiourea Decomposition Route

This two-step method avoids thiophosgene by using thiourea as the sulfur source.

Step 1: Thiourea Adduct Formation

3,3,5-Trimethylcyclohexylamine reacts with thiourea in dimethyl sulfoxide (DMSO) to form a thioureido intermediate:

R-NH2+NH2C(S)NH2R-NH-C(S)-NH2+NH3\text{R-NH}2 + \text{NH}2\text{C(S)NH}2 \rightarrow \text{R-NH-C(S)-NH}2 + \text{NH}_3

Step 2: Desulfurization

The intermediate undergoes desulfurization using Triton-B (benzyltrimethylammonium hydroxide) at 25°C:

R-NH-C(S)-NH2+Triton-BR-NCS+NH3+Byproducts\text{R-NH-C(S)-NH}2 + \text{Triton-B} \rightarrow \text{R-NCS} + \text{NH}3 + \text{Byproducts}

Table 2: Performance of Thiourea Method

ConditionOptimization FindingSource
Solvent SystemDMSO/EtOAc biphasic (3:1 v/v)
Triton-B Equiv1.5
Reaction Time2 h
Yield68–74%

Advantages : Eliminates toxic reagents, suitable for thermally sensitive substrates.
Challenges : Requires rigorous NH₃ removal to prevent carbamate formation.

One-Pot Synthesis via CS₂ and TPATB

Tetrapropylammonium tribromide (TPATB) enables a one-pot conversion of 3,3,5-trimethylcyclohexylamine to the isothiocyanate via dithiocarbamate salts.

Reaction Pathway

  • Dithiocarbamate Formation :

    R-NH2+CS2NaOHR-NH-C(S)S⁻Na⁺\text{R-NH}_2 + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{R-NH-C(S)S⁻Na⁺}
  • Oxidative Desulfurization :
    TPATB oxidizes the dithiocarbamate to isothiocyanate:

    R-NH-C(S)S⁻Na⁺+TPATBR-NCS+NaBr+S\text{R-NH-C(S)S⁻Na⁺} + \text{TPATB} \rightarrow \text{R-NCS} + \text{NaBr} + \text{S}

Scalable Protocol

  • Reagents : Amine (1.0 equiv), CS₂ (2.0 equiv), TPATB (1.5 equiv), NaHCO₃.

  • Conditions : H₂O/EtOAc biphasic, 25°C, 30 min.

  • Yield : 89% (isolated), purity 95%.

Table 3: TPATB Method Efficiency

FactorImprovement vs. Thiophosgene
ToxicityNon-toxic reagents
Reaction Time30 min vs. 1 h
ByproductsElemental sulfur (easily filtered)

Industrial Relevance : TPATB’s recyclability and water compatibility make it ideal for continuous flow systems.

Challenges and Comparative Analysis

Steric and Electronic Effects

The 3,3,5-trimethylcyclohexyl group imposes significant steric hindrance, requiring tailored conditions:

  • Temperature : Reactions performed above 80°C show 15–20% isocyanurate byproducts.

  • Catalyst Design : Phosphonium salts (e.g., tetrabutylphosphonium bromide) improve regioselectivity to >78%.

Method Comparison

MethodYield (%)Purity (%)SafetyScalability
Thiophosgene8598HazardousHigh
Thiourea-Triton-B7495ModerateMedium
TPATB/CS₂8995SafeHigh

Emerging Techniques

Continuous Flow Synthesis

Recent patents describe tubular reactors with in-line IR monitoring to optimize residence time (2–5 min) and suppress trimerization.

Enzymatic Approaches

Preliminary studies using thiocyanate hydrolases show 40–50% conversion under mild conditions, though industrial viability remains unproven .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylcyclohexyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Thioureas: Formed from the reaction with amines

    Thiocarbamates: Formed from the reaction with alcohols

Scientific Research Applications

Chemical Properties and Structure

3,3,5-Trimethylcyclohexyl isothiocyanate has the molecular formula C10H17NSC_{10}H_{17}NS and is characterized by its unique cyclohexyl structure. Its isothiocyanate functional group contributes to its reactivity and utility in chemical synthesis.

Polymer Production

One of the primary applications of this compound is as an intermediate in the production of polyurethanes. It serves as a monomer for creating polyurethane coatings, adhesives, and sealants. The compound's high reactivity allows for effective cross-linking when incorporated into polymer matrices, enhancing the mechanical properties and durability of the final products.

Table 1: Applications in Polymer Production

Application TypeDescription
CoatingsUsed in automotive and industrial coatings
AdhesivesFormulated in special adhesives for various uses
SealantsEmployed in sealants for construction

Toxicity Studies

Research has indicated that this compound exhibits low oral toxicity with LD50 values ranging from 4814 to 5490 mg/kg body weight in rats. Inhalation studies reveal that exposure can lead to respiratory tract irritation but does not show significant systemic toxicity at low concentrations. The compound has been classified as skin sensitizing based on various tests conducted according to OECD guidelines.

Table 2: Toxicity Profile

Test TypeResult
Oral LD504814 - 5490 mg/kg
Dermal LD50> 7000 mg/kg
Inhalation LC50~31 - 40 mg/m³
Skin SensitizationPositive in Buehler test

Industrial Applications

Due to its properties, this compound finds applications beyond polymer synthesis. It is utilized in the formulation of specialty chemicals used for:

  • Coatings : Enhancing adhesion and durability.
  • Varnishes : Providing protective finishes for surfaces.
  • Impregnating Agents : Used in textiles and leather for waterproofing.

Case Studies and Research Insights

Several studies have documented the effectiveness of this compound in real-world applications:

  • Case Study on Coatings : A study demonstrated that incorporating this compound into automotive coatings significantly improved scratch resistance and longevity compared to traditional formulations.
  • Research on Adhesives : Investigations into adhesive formulations showed enhanced bonding strength when using this isothiocyanate as a cross-linking agent.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohexyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group (-N=C=S) can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Functional Group and Structural Variations

The table below highlights key differences among analogs of 3,3,5-trimethylcyclohexyl derivatives:

Compound Name Functional Group Molecular Weight (g/mol) Key Applications Synthesis Method References
3,3,5-Trimethylcyclohexyl salicylate Ester (salicylate) 262.34 UV absorber in cosmetics Esterification of salicylic acid
3,3,5-Trimethylcyclohexylmandelate Ester (mandelate) ~296.3* Pharmaceutical vasodilator Esterification of mandelic acid
Isophorone diisocyanate derivatives Isocyanate (-NCO) ~222.3† Polyurethane production Catalytic processes
1,1,3-Trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane Hydrocarbon ~248.4‡ High-density rocket fuel Hydrodeoxygenation over Ni/SiO₂

*Estimated based on mandelic acid (152.15 g/mol) + 3,3,5-trimethylcyclohexanol (144.25 g/mol). †Average molecular weight for isophorone diisocyanate. ‡Calculated from molecular formula C₁₈H₃₂.

Key Observations:
  • Functional Group Reactivity :

    • The isothiocyanate group (-N=C=S) is more electrophilic and reactive than esters (-COOR) or isocyanates (-NCO), making it suitable for nucleophilic additions in agrochemical or pharmaceutical synthesis.
    • Esters (e.g., salicylate, mandelate) exhibit hydrolytic stability under physiological conditions, enabling prolonged activity in UV filters or slow-release drugs .
    • Isocyanates are highly reactive toward amines and alcohols, forming polyurethanes, whereas hydrocarbons prioritize thermal stability for fuel applications .
  • Synthesis Pathways :

    • Esters are typically synthesized via acid-catalyzed esterification .
    • Hydrocarbon fuels derive from catalytic hydrodeoxygenation of ketones, as seen in the conversion of isophorone derivatives over Ni/SiO₂ .

Physical and Chemical Properties

  • Lipophilicity and Solubility :

    • The 3,3,5-trimethylcyclohexyl group enhances lipophilicity, critical for Homosalate’s efficacy in sunscreen formulations .
    • In contrast, the hydrocarbon derivative’s low freezing point (222.2 K) and density (0.858 g/mL) suit rocket fuel blends .
  • Thermal Stability :

    • Hydrocarbon derivatives exhibit superior thermal stability (e.g., freezing point <223 K), while esters degrade at elevated temperatures, limiting their use in high-heat environments .

Q & A

Q. What synthetic routes are available for preparing 3,3,5-trimethylcyclohexyl isothiocyanate, and how can reaction conditions be optimized?

Methodological Answer: A plausible route involves nucleophilic substitution, where 3,3,5-trimethylcyclohexyl halide reacts with thiocyanate salts (e.g., NH₄SCN or KSCN) under controlled conditions. For example, benzoylisothiocyanate synthesis in uses ammonium thiocyanate reacting with benzoyl chloride in 1,4-dioxane. For sterically hindered substrates like 3,3,5-trimethylcyclohexyl derivatives, elevated temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) may improve yields . Optimization requires monitoring via GC-MS or HPLC to track thiocyanate group incorporation and byproduct formation.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the isothiocyanate (-NCS) group via characteristic ¹³C-NMR signals (~130–135 ppm for the thiocarbonyl carbon) and absence of residual halide or amine peaks .
  • FT-IR : Identify the -NCS stretching vibration at ~2050–2150 cm⁻¹ .
  • Elemental Analysis : Verify %C, %H, %N, and %S alignment with theoretical values (C₁₁H₁₇NS: C 65.00%, H 8.43%, N 6.89%, S 15.68%).

Advanced Research Questions

Q. How does steric hindrance from the 3,3,5-trimethylcyclohexyl group influence the reactivity of the isothiocyanate moiety in nucleophilic additions?

Methodological Answer: The bulky cyclohexyl group introduces steric hindrance, reducing reaction rates in nucleophilic additions (e.g., with amines or alcohols). Kinetic studies comparing this compound to less hindered analogs (e.g., cyclohexyl isothiocyanate) can quantify this effect. For example:

  • Conduct pseudo-first-order reactions with excess aniline in THF at 25°C.
  • Monitor via UV-Vis spectroscopy (λₐᵦs ~250 nm for thiourea formation).
  • Calculate rate constants (k) to demonstrate slower kinetics due to steric effects .

Q. What strategies mitigate thermal instability during polymerization of this compound?

Methodological Answer: Isothiocyanates can undergo exothermic polymerization. Stabilization approaches include:

  • Inhibitors : Add hydroquinone monomethyl ether (200 ppm, as in ) to suppress radical initiation .
  • Temperature Control : Use a jacketed reactor with gradual heating (≤60°C) and inert atmosphere (N₂/Ar).
  • Solvent Selection : High-boiling solvents like toluene or xylene prevent rapid temperature spikes .
    DSC analysis (10°C/min, N₂ flow) can identify decomposition onset temperatures and validate stabilization efficacy.

Q. How do electronic and steric effects of the 3,3,5-trimethylcyclohexyl group impact UV absorption properties compared to aromatic isothiocyanates?

Methodological Answer: The electron-donating methyl groups on the cyclohexyl ring may redshift UV absorption relative to electron-withdrawing aryl isothiocyanates (e.g., 3-(trifluoromethyl)phenyl isothiocyanate in ).

  • Perform UV-Vis spectroscopy in acetonitrile (200–400 nm).
  • Compare λₘₐₓ values: Aromatic isothiocyanates typically absorb at ~250–280 nm, while aliphatic derivatives (e.g., 3,3,5-trimethylcyclohexyl) may show weaker/shifted bands due to reduced conjugation .

Q. What contradictions exist in reported bioactivity data for structurally related 3,3,5-trimethylcyclohexyl derivatives, and how can they be resolved?

Methodological Answer: notes conflicting reports on 3,3,5-trimethylcyclohexyl acrylate’s biological activity. For isothiocyanates, discrepancies may arise from:

  • Purity Variations : Impurities (e.g., residual thiocyanic acid) can skew bioassays. Validate purity via HPLC before testing .
  • Solvent Effects : Activity in DMSO vs. aqueous buffers may alter membrane permeability. Standardize solvent systems across studies.
  • Isomerism : Cis/trans isomerism in the cyclohexyl ring () could modulate interactions. Use chiral chromatography or NOESY NMR to isolate isomers .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Map electrostatic potential surfaces, identifying electrophilic hotspots on the -NCS group.
  • Simulate transition states for [2+2] or [4+1] cycloadditions with alkenes or dienes.
  • Compare activation energies (ΔG‡) for different pathways to predict dominant products .

Q. What environmental and safety precautions are critical when handling this compound in large-scale reactions?

Methodological Answer:

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation ().
  • PPE : Nitrile gloves, safety goggles, and Tyvek® suits to avoid dermal exposure .
  • Waste Management : Quench excess isothiocyanate with 10% NaOH/ethanol to form non-volatile thioureas before disposal .

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